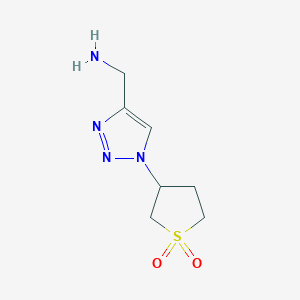

3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide (sulfolane) core fused with a 1,2,3-triazole moiety substituted with an aminomethyl group. This structure combines the electron-withdrawing sulfone group, which enhances metabolic stability, with the versatile 1,2,3-triazole ring—a scaffold known for its role in bioorthogonal chemistry and pharmacological activity .

Properties

Molecular Formula |

C7H12N4O2S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine |

InChI |

InChI=1S/C7H12N4O2S/c8-3-6-4-11(10-9-6)7-1-2-14(12,13)5-7/h4,7H,1-3,5,8H2 |

InChI Key |

FMUIQAVPNAQRDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(N=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydrothiophene 1,1-dioxide Core

The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is typically prepared by oxidation of tetrahydrothiophene using oxidants such as hydrogen peroxide (H2O2) under catalysis.

- Catalysts and Conditions: Various catalysts have been employed to enhance selectivity and yield, including tetrabutylammonium polychromium phosphotungstate, bis(N-tert-butylsalicylaldiminato)zinc(II), and bis(N-isopropylsalicylaldiminato)oxovanadium(IV) complexes.

- Reaction Medium: Common solvents include acetonitrile, water, or neat conditions.

- Temperature: Reactions are typically conducted between 25°C and 50°C.

- Reaction Time: Varies from approximately 1 hour to 3 hours depending on catalyst and conditions.

| Parameter | Description |

|---|---|

| Substrate | Tetrahydrothiophene (1 mmol) |

| Oxidant | Hydrogen peroxide (30% aqueous, 2-10 mmol) |

| Catalyst | Tetrabutylammonium polychromium phosphotungstate (0.0245 mmol) or metal-salicylaldiminato complexes |

| Solvent | Acetonitrile (3-9 mL) or neat |

| Temperature | 25–50°C |

| Reaction Time | 0.17–3.15 hours |

| Work-up | Extraction with dichloromethane or ethyl acetate; drying over anhydrous sodium sulfate; solvent removal |

| Purification | Recrystallization or silica gel chromatography |

This oxidation yields tetrahydrothiophene 1,1-dioxide with high purity and yield, serving as the key intermediate for further functionalization.

Formation of 1,2,3-Triazole Ring via Click Chemistry

The 1,2,3-triazole ring is typically synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient reaction.

- Starting Materials: An azide-functionalized tetrahydrothiophene 1,1-dioxide derivative and an alkyne bearing an aminomethyl group or its precursor.

- Catalyst: Copper(I) salts or in situ generated copper(I) species.

- Solvent: Often water, alcohols, or mixed solvents.

- Temperature: Mild heating or room temperature.

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate triazole formation, improving yields and reducing reaction times significantly.

$$

\text{Azide-functionalized sulfolane} + \text{alkyne-aminomethyl} \xrightarrow[\text{Cu(I)}]{\text{solvent, heat or microwave}} \text{3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide}

$$

Introduction of Aminomethyl Group

The aminomethyl substituent at the 4-position of the triazole ring can be introduced either by:

- Using an alkyne bearing an aminomethyl group in the CuAAC reaction.

- Post-functionalization of the triazole ring via substitution reactions with amines or aminomethylating agents.

Reaction conditions are optimized to avoid side reactions and maintain the integrity of the sulfone and triazole rings.

Purification and Characterization

The final compound is purified by recrystallization or chromatographic techniques (silica gel chromatography with ethyl acetate/n-hexane mixtures). Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

- Elemental analysis.

Data Summary Table of Preparation Parameters

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of tetrahydrothiophene | H2O2 + tetrabutylammonium polychromium phosphotungstate | Acetonitrile | 25 | 0.17 | >90 | Green chemistry approach |

| Oxidation with Zn or V catalysts | H2O2 + bis(N-tert-butylsalicylaldiminato)zinc(II) or bis(N-isopropylsalicylaldiminato)oxovanadium(IV) | Water or neat | 45-50 | 1-3 | 85-95 | High selectivity and mild conditions |

| 1,2,3-Triazole formation | Cu(I) catalyst, azide and alkyne substrates | Water/Alcohol/Microwave | 25-125 (microwave) | 0.17-0.5 | 80-95 | Microwave-assisted synthesis improves yield and time |

| Aminomethyl substitution | Aminomethyl alkyne or post-functionalization reagents | Various | Ambient | Variable | 70-90 | Reaction conditions tailored for selectivity |

Chemical Reactions Analysis

Types of Reactions

3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its heterocyclic structure can be utilized in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the triazole and tetrahydrothiophene rings can participate in π-π stacking interactions and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on substitutions to the triazole ring or modifications to the sulfolane core. Key comparisons include:

Electronic and Steric Effects

- The sulfolane core’s rigid, polar structure enhances water solubility compared to non-sulfonated analogs (e.g., tetrahydrothiophene derivatives in ).

- The aminomethyl group’s steric bulk may reduce binding affinity to hydrophobic enzyme pockets compared to smaller substituents (e.g., chloro or methoxy groups in ).

Research Findings and Implications

- Pharmacological Potential: The target compound’s balanced solubility and derivatizability make it a scaffold for optimizing antibacterial agents, though activity lags behind sulfonyl-triazole derivatives .

- Synthetic Scalability : CuAAC-based synthesis is scalable and green-chemistry-compatible, contrasting with thiomorpholine derivatives requiring hazardous reagents (e.g., thionyl chloride in ).

- Unresolved Challenges: Limited in vivo data and exact mechanistic studies (e.g., target enzyme inhibition) hinder direct comparison with clinically tested analogs like triazole antifungals .

Biological Activity

The compound 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological characterization, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. The triazole ring is formed through click chemistry , which is a highly efficient method for synthesizing heterocyclic compounds. Subsequent reactions lead to the formation of the tetrahydrothiophene moiety, which is crucial for the compound's biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, a series of triazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the tetrahydrothiophene ring enhances this activity by improving solubility and bioavailability .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 20 |

| Triazole C | P. aeruginosa | 18 |

The mechanism by which 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide exerts its biological effects is primarily through interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in cell wall synthesis in bacteria, while the tetrahydrothiophene component may enhance binding affinity to these targets .

Antioxidant Activity

Research has also highlighted the compound's potential as an antioxidant . It activates the Nrf2 pathway , which plays a critical role in cellular defense against oxidative stress. This activation leads to increased expression of antioxidant proteins that protect cells from damage .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results demonstrated that modifications to the triazole structure significantly influenced antibacterial potency. Compounds with longer alkyl chains showed enhanced inhibition rates compared to their shorter counterparts .

Case Study 2: Neuroprotective Effects

In another investigation, a derivative of the compound was assessed for neuroprotective effects in models of oxidative stress. The results indicated that treatment with the compound reduced neuronal cell death and improved survival rates in vitro by modulating oxidative stress pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to either the triazole or tetrahydrothiophene moieties can lead to significant changes in potency and selectivity towards biological targets.

| Modification | Activity Change |

|---|---|

| Addition of methyl group | Increased antibacterial activity |

| Substitution on triazole ring | Enhanced antioxidant properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide?

- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This involves reacting a terminal alkyne (e.g., 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide) with an azide precursor (e.g., sulfonyl azides generated in situ). Optimization includes using polar solvents (DMSO/H2O) and Cu(I) catalysts (e.g., CuSO4·Na ascorbate) at 25–60°C .

- Characterization : Confirm regioselectivity (1,4-triazole substitution) via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry. Elemental analysis validates purity (>95%) .

Q. How can structural discrepancies in analogs of this compound be resolved?

- Methodology : Use X-ray crystallography to resolve ambiguous substituent positions (e.g., triazole orientation). For example, highlights X-ray structural validation of azide precursors. Pair with computational methods (DFT) to predict stability of regioisomers .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Screen for antibacterial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains. For antioxidant potential, employ DPPH radical scavenging assays, noting hydrogen-donating capacity at 517 nm (IC50 values). Compare to standards like ascorbic acid .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values) be addressed?

- Methodology : Re-evaluate assay conditions (e.g., pH, solvent effects) and purity of analogs. For instance, reports 63–77% yields for triazole derivatives; impurities may skew activity. Use LC-MS to verify compound integrity and retest using orthogonal assays (e.g., FRAP for antioxidants) .

Q. What strategies improve the metabolic stability of this compound?

- Methodology : Modify the aminomethyl group (e.g., acetylation or pegylation) to reduce oxidative deamination. Use in silico ADMET predictors (e.g., SwissADME) to assess logP and CYP450 interactions. suggests analogs like 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide may inform metabolic pathways .

Q. How can regioselectivity in triazole formation be controlled during synthesis?

- Methodology : Adjust catalyst loading (e.g., Cu(I) vs. Ru-based catalysts) to favor 1,4- over 1,5-triazole isomers. demonstrates Cu(I)’s regiospecificity, while Ru catalysts may reverse selectivity. Monitor reaction kinetics via <sup>1</sup>H NMR to track intermediate formation .

Q. What computational tools predict binding interactions with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against enzymes like P2Y14 receptors (see ) or antioxidant proteins. Validate with MD simulations (AMBER/GROMACS) to assess binding stability. highlights DFT studies for electronic property analysis .

Data Contradiction Analysis

Q. How to reconcile divergent cytotoxicity results across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.